molecular formula C14H15N3O3 B5020987 3a-methyl-2-(4-nitrophenyl)-4,5,6,7-tetrahydro-3aH-benzimidazole 3-oxide

3a-methyl-2-(4-nitrophenyl)-4,5,6,7-tetrahydro-3aH-benzimidazole 3-oxide

Cat. No. B5020987
M. Wt: 273.29 g/mol
InChI Key: WGYWWXUZIOIDPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3a-methyl-2-(4-nitrophenyl)-4,5,6,7-tetrahydro-3aH-benzimidazole 3-oxide is a chemical compound that belongs to the class of benzimidazole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Scientific Research Applications

3a-methyl-2-(4-nitrophenyl)-4,5,6,7-tetrahydro-3aH-benzimidazole 3-oxide has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to have antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a drug delivery system and as a fluorescent probe for imaging biological systems.

Mechanism of Action

The mechanism of action of 3a-methyl-2-(4-nitrophenyl)-4,5,6,7-tetrahydro-3aH-benzimidazole 3-oxide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been shown to have neuroprotective effects, which can help protect the brain from damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3a-methyl-2-(4-nitrophenyl)-4,5,6,7-tetrahydro-3aH-benzimidazole 3-oxide in lab experiments is its versatility. It can be used in a variety of applications, including drug delivery, imaging, and cancer research. However, one of the limitations is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3a-methyl-2-(4-nitrophenyl)-4,5,6,7-tetrahydro-3aH-benzimidazole 3-oxide. One area of research is the development of new drug delivery systems using this compound. Another area of research is the development of new imaging techniques using this compound. Additionally, research could focus on the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, further research could be done to better understand the mechanism of action of this compound and its potential applications in cancer research.

Synthesis Methods

The synthesis of 3a-methyl-2-(4-nitrophenyl)-4,5,6,7-tetrahydro-3aH-benzimidazole 3-oxide involves the reaction of 2-(4-nitrophenyl)ethylamine with methyl acrylate in the presence of a catalyst, followed by the reduction of the resulting product with sodium borohydride. The final product is obtained after oxidation of the reduced product with hydrogen peroxide.

properties

IUPAC Name

7a-methyl-2-(4-nitrophenyl)-1-oxido-4,5,6,7-tetrahydrobenzimidazol-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-14-9-3-2-4-12(14)15-13(16(14)18)10-5-7-11(8-6-10)17(19)20/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYWWXUZIOIDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1=NC(=[N+]2[O-])C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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